Cas no 1272-44-2 (Benzoylferrocene)

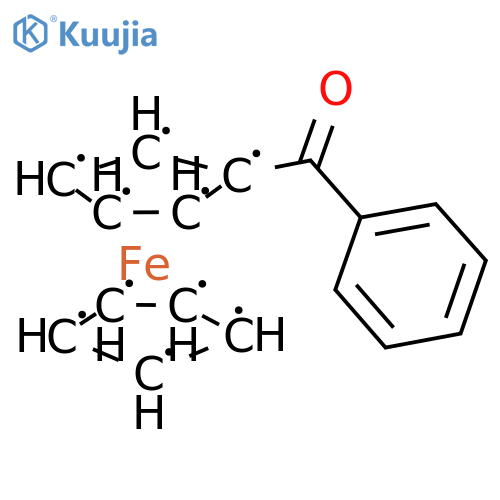

Benzoylferrocene structure

商品名:Benzoylferrocene

Benzoylferrocene 化学的及び物理的性質

名前と識別子

-

- Benzoylferrocene

- (Benzoylcyclopentadienyl)cyclopentadienyliron

- Ferrobenzyl phenyl ketone

- Ferrocenyl phenyl ketone

- benzoyl-ferrocen

- Ferrecenophenone

- Ferrocene,benzoyl

- Ferrocenyl(phenyl)methanone

- Ketone,ferrocenyl phenyl

- Methanone,ferrocenylphenyl

- Monobenzoylferrocene

- phenyl ferrocenyl ketone

- phenylacetylferrocene

- NSC 54800

- Ferrocene, benzoyl-

- BENZOYLFERROCENE, 98+%

- Ketone, ferrocenyl phenyl

- Iron(II), (benzoylcyclopentadienyl)cyclopentadienyl-

-

- MDL: MFCD00001431

- インチ: 1S/C12H9O.C5H5.Fe/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-9H;1-5H;

- InChIKey: JJHHJZCYDPLHIL-UHFFFAOYSA-N

- ほほえんだ: [C]1([CH][CH][CH][CH]1)C(=O)C1=CC=CC=C1.[CH]1[CH][CH][CH][CH]1.[Fe] |^1:0,1,2,3,4,13,14,15,16,17|

計算された属性

- せいみつぶんしりょう: 290.03900

- どういたいしつりょう: 290.039407

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 2.9

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 1.507 g/cm3

- ゆうかいてん: 107.0 to 111.0 deg-C

- ふってん: 293.1 °C at 760 mmHg

- フラッシュポイント: 124 °C

- 屈折率: 1.597

- PSA: 17.07000

- LogP: 3.29360

- ようかいせい: 未確定

Benzoylferrocene セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R22;R36/37/38

- セキュリティの説明: S24/25-S37/39-S26

-

危険物標識:

- セキュリティ用語:S26;S37/39

- TSCA:Yes

- リスク用語:R22; R36/37/38

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

Benzoylferrocene 税関データ

- 税関コード:2914399090

- 税関データ:

中国税関コード:

2914399090概要:

29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Benzoylferrocene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B824223-25g |

Benzoylferrocene |

1272-44-2 | 98% | 25g |

¥526.00 | 2022-09-29 | |

| Ambeed | A765547-1g |

Benzoylferrocene |

1272-44-2 | 98% | 1g |

$12.0 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B824223-100g |

Benzoylferrocene |

1272-44-2 | 98% | 100g |

¥1,615.00 | 2022-09-29 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152386-100g |

Benzoylferrocene |

1272-44-2 | 98% | 100g |

¥1556.90 | 2023-09-04 | |

| abcr | AB116766-25 g |

Ferrocenyl phenyl ketone, 98%; . |

1272-44-2 | 98% | 25 g |

€188.10 | 2023-07-20 | |

| abcr | AB116766-5g |

Ferrocenyl phenyl ketone, 98%; . |

1272-44-2 | 98% | 5g |

€74.60 | 2025-02-18 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152386-5G |

Benzoylferrocene |

1272-44-2 | 98% | 5g |

¥200.90 | 2023-09-04 | |

| 1PlusChem | 1P000X8F-1g |

Ferrocene, benzoyl- |

1272-44-2 | 98% | 1g |

$11.00 | 2025-02-18 | |

| Aaron | AR000XGR-5g |

Ferrocene, benzoyl- |

1272-44-2 | 98% | 5g |

$30.00 | 2025-01-21 | |

| eNovation Chemicals LLC | D757561-5g |

Ferrocene, benzoyl- |

1272-44-2 | 98% | 5g |

$80 | 2024-06-08 |

Benzoylferrocene 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

1272-44-2 (Benzoylferrocene) 関連製品

- 61652-50-4(2,4,6-Cycloheptatrien-1-one, 4,5-dibenzoyl-2,7-diphenyl-)

- 3408-13-7(2,2'-Bis(p-naphthoquinone))

- 218932-43-5(2-Penten-1-one, 2-methyl-1,5-diphenyl-, (2E)-)

- 874194-30-6(3-Buten-1-one, 2-(diphenylmethylene)-1-phenyl-)

- 15441-15-3(2-Pentene-1,5-dione,3-benzoyl-1,5-diphenyl-)

- 88711-71-1(Methanone, (2-methyl-1,5-cycloheptadien-1-yl)phenyl-)

- 62702-75-4(Cyclobuta[b]naphthalene-3,8-dione, 1,2-dihydro-1,2-bis(methylene)-)

- 139585-27-6(6-Hepten-1-one, 1-phenyl-2-(2-propenylidene)-)

- 22693-07-8([2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-)

- 42824-72-6

推奨される供給者

Amadis Chemical Company Limited

(CAS:1272-44-2)Benzoylferrocene

清らかである:99%

はかる:100g

価格 ($):213.0